molecular formula C12H18O B14426539 1-(1,3-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one CAS No. 83258-31-5

1-(1,3-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one

Katalognummer: B14426539
CAS-Nummer: 83258-31-5
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: LCSHVWMRTKGPBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one is an organic compound with the molecular formula C10H16O It is characterized by a cyclohexene ring substituted with two methyl groups and a butenone side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one typically involves the reaction of 1,3-dimethylcyclohexene with but-3-en-1-one under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1,3-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1,3-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

83258-31-5

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

IUPAC-Name

1-(1,3-dimethylcyclohex-3-en-1-yl)but-3-en-1-one

InChI

InChI=1S/C12H18O/c1-4-6-11(13)12(3)8-5-7-10(2)9-12/h4,7H,1,5-6,8-9H2,2-3H3

InChI-Schlüssel

LCSHVWMRTKGPBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCC(C1)(C)C(=O)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.